
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate starting materials. One common method is the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents such as trifluoromethyl 1,3-diketones . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces fully saturated tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s enhanced biological activity due to the trifluoromethyl group makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and as a component in liquid crystal displays.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antibacterial or anticancer activity .
Comparaison Avec Des Composés Similaires
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be compared with other fluorinated quinolines and tetrahydroquinolines:
Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, are well-known for their antibacterial properties.
Tetrahydroquinolines: Compounds like 1,2,3,4-tetrahydroquinoline share a similar core structure but lack the trifluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrahydroquinoline core with the trifluoromethyl group, which imparts enhanced stability and biological activity compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
1-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-8-10(12(13,14)15)5-6-11(9)16/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
AISJAMRZCDPPNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)

![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
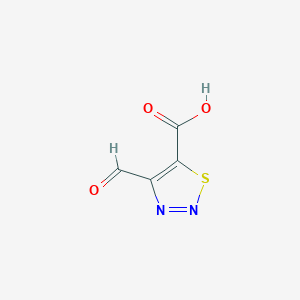
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
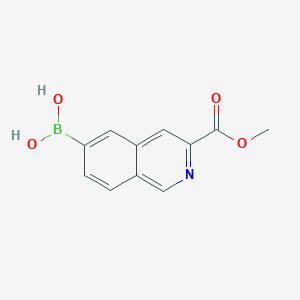
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
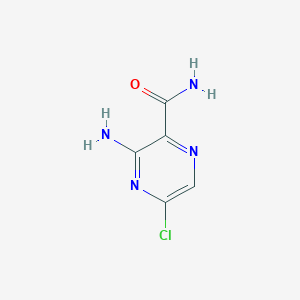
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
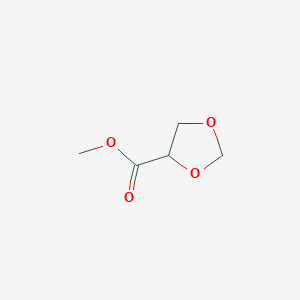

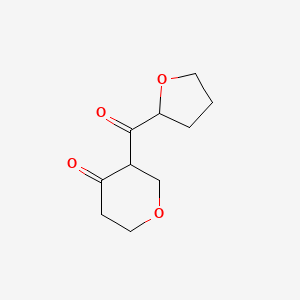
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
